Cas no 869856-07-5 ([(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine)

[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine structure
869856-07-5 structure
Nom du produit:[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine
Numéro CAS:869856-07-5
Le MF:C11H15NO2
Mégawatts:193.242303133011
CID:69146

[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine Propriétés chimiques et physiques

Nom et identifiant

    • (1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane
    • (7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
    • Bicyclo[4.2.0]octa-1,3,5-triene-7-MethanaMine, 3,4-diMethoxy-, (7S)-
    • BN04
    • [(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine
    • (7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine (ACI)
    • [(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl]methanamine
    • Piscine à noyau: 1S/C11H15NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3,6,12H2,1-2H3/t8-/m1/s1
    • La clé Inchi: JDZSBHBIJDIACW-MRVPVSSYSA-N
    • Sourire: C([C@H]1CC2C=C(C(=CC1=2)OC)OC)N

Propriétés calculées

  • Qualité précise: 193.11000
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 3

Propriétés expérimentales

  • Dense: 1.113
  • Le PSA: 44.48000
  • Le LogP: 2.00250

[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
S267230-5mg
(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane
869856-07-5
5mg
$ 370.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA122-1.0g
[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine
869856-07-5 95%
1.0g
¥6720.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA122-100.0mg
[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine
869856-07-5 95%
100.0mg
¥1972.0000 2024-07-20
TRC
S267230-2.5mg
(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane
869856-07-5
2.5mg
$ 200.00 2022-06-03
TRC
S267230-10mg
(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane
869856-07-5
10mg
$ 585.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA122-5G
[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine
869856-07-5 95%
5g
¥ 23,047.00 2023-04-13
Ambeed
A410330-1g
(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine
869856-07-5 95%
1g
$1326.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA122-250.0mg
[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine
869856-07-5 95%
250.0mg
¥3291.0000 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527225-1g
(S)-(3,4-dimethoxybicyclo[4.2.0]Octa-1,3,5-trien-7-yl)methanamine
869856-07-5 98%
1g
¥13444.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA122-100MG
[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine
869856-07-5 95%
100MG
¥ 1,920.00 2023-04-13

[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Dimethylformamide
2.1 Reagents: Ammonia ,  Sodium amide ;  1 h, -60 °C; -60 °C → -70 °C
2.2 -70 °C; 3 h, -70 °C
2.3 Reagents: Ammonium chloride ;  -70 °C; overnight, rt
3.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel Solvents: Ethanol ,  Water ;  12 h, 50 °C
4.1 Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt; overnight, rt
5.1 Reagents: Sodium hydroxide
Référence
Improved synthesis of Ivabradine
Ye, Xiaojuan; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(2), 106-109

Méthode de production 2

Conditions de réaction
1.1 Reagents: Pyridine ,  Ammonium formate Solvents: Ethanol ,  Toluene ;  rt → 120 °C; 8 h, 120 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Sodium bicarbonate ,  Sodium borohydride
3.1 Solvents: Dimethylformamide
4.1 Reagents: Ammonia ,  Sodium amide ;  1 h, -60 °C; -60 °C → -70 °C
4.2 -70 °C; 3 h, -70 °C
4.3 Reagents: Ammonium chloride ;  -70 °C; overnight, rt
5.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel Solvents: Ethanol ,  Water ;  12 h, 50 °C
6.1 Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt; overnight, rt
7.1 Reagents: Sodium hydroxide
Référence
Improved synthesis of Ivabradine
Ye, Xiaojuan; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(2), 106-109

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel Solvents: Ethanol ,  Water ;  12 h, 50 °C
2.1 Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt; overnight, rt
3.1 Reagents: Sodium hydroxide
Référence
Improved synthesis of Ivabradine
Ye, Xiaojuan; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(2), 106-109

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  Sodium borohydride
2.1 Solvents: Dimethylformamide
3.1 Reagents: Ammonia ,  Sodium amide ;  1 h, -60 °C; -60 °C → -70 °C
3.2 -70 °C; 3 h, -70 °C
3.3 Reagents: Ammonium chloride ;  -70 °C; overnight, rt
4.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel Solvents: Ethanol ,  Water ;  12 h, 50 °C
5.1 Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt; overnight, rt
6.1 Reagents: Sodium hydroxide
Référence
Improved synthesis of Ivabradine
Ye, Xiaojuan; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(2), 106-109

Méthode de production 5

Conditions de réaction
1.1 Reagents: Bromine Solvents: Methanol ;  rt; 24 h, rt
1.2 Reagents: Water
2.1 Reagents: Pyridine ,  Ammonium formate Solvents: Ethanol ,  Toluene ;  rt → 120 °C; 8 h, 120 °C; 2 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Sodium bicarbonate ,  Sodium borohydride
4.1 Solvents: Dimethylformamide
5.1 Reagents: Ammonia ,  Sodium amide ;  1 h, -60 °C; -60 °C → -70 °C
5.2 -70 °C; 3 h, -70 °C
5.3 Reagents: Ammonium chloride ;  -70 °C; overnight, rt
6.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel Solvents: Ethanol ,  Water ;  12 h, 50 °C
7.1 Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt; overnight, rt
8.1 Reagents: Sodium hydroxide
Référence
Improved synthesis of Ivabradine
Ye, Xiaojuan; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(2), 106-109

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide
Référence
Improved synthesis of Ivabradine
Ye, Xiaojuan; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(2), 106-109

Méthode de production 7

Conditions de réaction
1.1 Reagents: Isopropylamine Catalysts: Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  8 h, pH 7.5, 30 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, 0 °C
Référence
Exploiting the Biocatalytic Toolbox for the Asymmetric Synthesis of the Heart-Rate Reducing Agent Ivabradine
Pedragosa-Moreau, Sandrine; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 485-493

Méthode de production 8

Conditions de réaction
1.1 Reagents: Ammonia ,  Sodium amide ;  1 h, -60 °C; -60 °C → -70 °C
1.2 -70 °C; 3 h, -70 °C
1.3 Reagents: Ammonium chloride ;  -70 °C; overnight, rt
2.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel Solvents: Ethanol ,  Water ;  12 h, 50 °C
3.1 Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt; overnight, rt
4.1 Reagents: Sodium hydroxide
Référence
Improved synthesis of Ivabradine
Ye, Xiaojuan; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(2), 106-109

Méthode de production 9

Conditions de réaction
1.1 Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt; overnight, rt
2.1 Reagents: Sodium hydroxide
Référence
Improved synthesis of Ivabradine
Ye, Xiaojuan; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(2), 106-109

[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine Raw materials

[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:869856-07-5)[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine
A862951
Pureté:99%
Quantité:1g
Prix ($):1193.0